(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone

Description

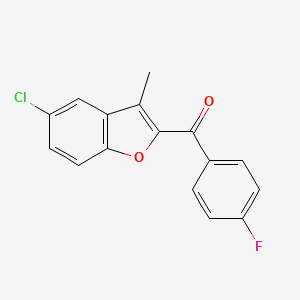

(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a halogenated aromatic ketone featuring a benzofuran core substituted with chloro and methyl groups at the 5- and 3-positions, respectively, and a 4-fluorophenyl group at the methanone position. This compound is part of a broader class of benzofuran derivatives known for their diverse pharmacological activities, including antitumor, antimicrobial, and antiviral properties . The structural combination of electron-withdrawing (Cl, F) and electron-donating (methyl) groups modulates its electronic profile, influencing reactivity and biological interactions.

Properties

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFO2/c1-9-13-8-11(17)4-7-14(13)20-16(9)15(19)10-2-5-12(18)6-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBRCYZFEMECCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have been found to exhibit antimicrobial properties. They are active towards different clinically approved targets.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that results in antimicrobial activity. The substituent on the 4-position of the benzofuran, which in this case is a fluorophenyl group, can influence the antimicrobial activity.

Biochemical Pathways

Benzofuran derivatives are known to interact with various biological pathways due to their wide array of biological activities.

Pharmacokinetics

It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability.

Biological Activity

The compound (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzofuran moiety substituted with a chloro group and a fluorophenyl group, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have shown that derivatives of benzofuran compounds exhibit significant antibacterial properties. A study examining various substituted benzofuran derivatives indicated that the presence of halogen substituents enhances antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| This compound | 12.5 | 10 |

| Benzofuran derivative A | 15 | 20 |

| Benzofuran derivative B | 8 | 25 |

The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µM against Escherichia coli and 10 µM against Staphylococcus aureus, indicating promising antibacterial potential.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A comparative analysis with other benzofuran derivatives revealed its effectiveness against various fungal strains.

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (µM) against C. albicans | MIC (µM) against F. oxysporum |

|---|---|---|

| This compound | 20 | 30 |

| Benzofuran derivative C | 25 | 40 |

| Benzofuran derivative D | 15 | 35 |

The compound exhibited an MIC of 20 µM against Candida albicans and 30 µM against Fusarium oxysporum, further supporting its potential as an antifungal agent.

Anticancer Properties

Research into the anticancer effects of benzofuran derivatives has revealed their ability to inhibit cancer cell proliferation. The compound was tested on various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxic Activity

In vitro studies on human breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations above 25 µM . The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Halogen vs. Nitro Groups

- (4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone (CAS: 400076-06-4): The nitro group at the 5-position is a strong electron-withdrawing substituent, enhancing electrophilic reactivity compared to the chloro group in the target compound. This substitution may increase metabolic instability but improve binding to electron-rich biological targets .

- Target Compound: The 5-chloro substituent offers moderate electron-withdrawing effects, balancing stability and reactivity.

Fluorophenyl vs. Methylphenyl Groups

- 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran :

Replacing the 4-fluorophenyl group with 4-methylphenyl increases lipophilicity, improving membrane permeability. However, the sulfinyl group at the 3-position introduces polarity, which may reduce bioavailability compared to the methyl group in the target compound .

Dichlorophenyl vs. Fluorophenyl Groups

- Fluorine’s smaller size in the target compound allows for tighter binding to hydrophobic pockets in enzymes or receptors .

Anticancer Activity

- Target Compound: Fluorine’s electronegativity may enhance interactions with cancer cell receptors, as seen in related (4-fluorophenyl)methanone derivatives exhibiting IC50 values of 1.39–8.03 μM against Hep-G2 cells .

- (4-Fluorophenyl)(indolizin-3-yl)methanone Derivatives: Structural analogs with indolizine moieties demonstrate potent activity against MCF-7 breast cancer cells, underscoring the 4-fluorophenyl group’s role in anticancer efficacy .

Antimicrobial Activity

- 5-Chloro-3-methylsulfinyl-1-benzofuran Derivatives :

Methylsulfinyl groups enhance antibacterial activity due to increased polarity, but the target compound’s methyl group may offer a better balance between potency and pharmacokinetics .

Melting Points and Solubility

- Hydroxyacetophenone Analogs: Substituents like methoxy (mp: 97–98°C) or chloro (mp: 107–110°C) influence melting points by altering molecular symmetry and intermolecular forces. The target compound’s methyl and fluorine substituents likely result in a moderate melting point, favoring synthetic handling .

Comparative Data Table

Q & A

Q. How to address discrepancies in computational vs. experimental logP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.